molecular formula C18H14FN3O2S B2666375 3-[(4-fluorophenyl)methoxy]-N'-[(1E)-(pyridin-4-yl)methylidene]thiophene-2-carbohydrazide CAS No. 478246-51-4

3-[(4-fluorophenyl)methoxy]-N'-[(1E)-(pyridin-4-yl)methylidene]thiophene-2-carbohydrazide

Cat. No.: B2666375
CAS No.: 478246-51-4
M. Wt: 355.39
InChI Key: LAPDOTPPPDQRQY-SRZZPIQSSA-N
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Description

3-[(4-fluorophenyl)methoxy]-N'-[(1E)-(pyridin-4-yl)methylidene]thiophene-2-carbohydrazide (CAS 478246-51-4) is a synthetic Schiff base derivative that serves as a valuable intermediate in medicinal chemistry and materials science research. This compound belongs to a class of molecules known as N'-(arylmethylidene)thiophene-2-carbohydrazides, which are characterized by an E configuration about the azomethine (C=N) double bond . Its molecular structure integrates fluorobenzyloxy, thiophene, and pyridine moieties, making it a versatile scaffold for the design of novel bioactive agents and functional materials. The primary research value of this compound lies in its role as a precursor for the development of pharmacologically active heterocycles. Thiophene-carbohydrazide derivatives are frequently explored for their diverse biological activities, which can include antimicrobial, antifungal, and antitubercular properties . Furthermore, the presence of both nitrogen and sulfur heteroatoms in its core structure makes it a ligand of interest in coordination chemistry for synthesizing metal complexes with potential catalytic or magnetic applications. Researchers also utilize such compounds in spectroscopic and computational studies; detailed vibrational analysis using FT-IR and FT-Raman spectroscopy, supported by Density Functional Theory (DFT) calculations, can provide deep insights into its molecular geometry, thermodynamic properties, and electronic structure . Chemical Specification: • CAS Number: 478246-51-4 • Molecular Formula: C18H14FN3O2S • Molecular Weight: 355.39 g/mol • MDL Number: MFCD01568710 This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-[(4-fluorophenyl)methoxy]-N-[(E)-pyridin-4-ylmethylideneamino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O2S/c19-15-3-1-14(2-4-15)12-24-16-7-10-25-17(16)18(23)22-21-11-13-5-8-20-9-6-13/h1-11H,12H2,(H,22,23)/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPDOTPPPDQRQY-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(SC=C2)C(=O)NN=CC3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1COC2=C(SC=C2)C(=O)N/N=C/C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(4-fluorophenyl)methoxy]-N'-[(1E)-(pyridin-4-yl)methylidene]thiophene-2-carbohydrazide is a complex organic compound with significant potential in biological applications. Its unique structural features, including a thiophene ring, a methoxy group, and a pyridine moiety, suggest diverse biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C18H14FN3O2S, with a molecular weight of 355.39 g/mol. The presence of multiple functional groups allows for various interactions with biological targets, making it an interesting candidate for pharmacological research.

Structural Features

FeatureDescription
Thiophene Ring Five-membered ring structure
Methoxy Group -OCH₃ substituent
Pyridine Moiety Nitrogen-containing aromatic ring
Fluorophenyl Group Substituted phenyl ring with F

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Anticancer Activity : Studies have shown that derivatives with similar structures can induce apoptosis in cancer cell lines. For example, compounds with thiophene and pyridine moieties demonstrated significant cytotoxic effects against A549 lung cancer cells, with IC50 values reported between 0.75 µM to 4.21 µM .
  • Antimicrobial Activity : The compound's structural similarities with known antimicrobial agents suggest potential antibacterial and antifungal properties. Compounds containing thiophene and fluorophenyl groups have been documented to exhibit activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
  • Anti-inflammatory Properties : Related compounds have been evaluated for their anti-inflammatory effects, showing promise in reducing inflammatory markers in vitro and in vivo .

Case Studies

Several studies have assessed the biological activity of related compounds:

  • Xia et al. (2022) reported on a series of thiophene derivatives that showed significant growth inhibition in cancer cell lines, emphasizing the role of structural modifications on biological efficacy .
  • Fan et al. (2022) synthesized pyrazole-linked derivatives that exhibited cytotoxicity against A549 cell lines without inducing apoptosis, highlighting the importance of structural diversity in therapeutic applications .

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for its development as a therapeutic agent. Various techniques such as molecular docking studies and binding affinity assays are employed to elucidate these interactions.

Key Interaction Studies

StudyMethodologyFindings
Molecular DockingSimulated binding interactionsHigh affinity for cancer targets
Binding Affinity AssaysIn vitro testingSignificant inhibition observed

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related carbohydrazides and hydrazones, focusing on substituent effects, bioactivity, and physicochemical properties.

Substituent Analysis and Bioactivity

Compound Name Key Substituents Bioactivity/Application Reference
Target Compound (4-Fluorophenyl)methoxy, pyridin-4-ylmethylidene Potential antimicrobial/antitubercular agent
N′-[(1E)-(4-Fluorophenyl)ethylidene]-2-thiophenecarbohydrazide (Compound A) 4-Fluorophenyl ethylidene Antioxidant, selective hMAO-B inhibition (IC₅₀: 0.89 μM for hMAO-B vs. 42.1 μM hMAO-A)
N′-[(E)-1-(4-Methoxyphenyl)ethylidene]-2-thiophenecarbohydrazide (Compound B) 4-Methoxyphenyl ethylidene Limited bioactivity data; methoxy group may enhance solubility
N'-((E)-{4-[(4-Fluorobenzyl)oxy]phenyl}methylidene)-2-thiophenecarbohydrazide (Compound C) 4-Fluorobenzyloxy-phenylmethylidene Structural analog with unconfirmed bioactivity
3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzo[b]thiophene-2-carbohydrazide (Compound D) Chloro, pentadecyl chain, hydroxybenzylidene Enhanced lipophilicity; potential membrane-targeting applications
  • Key Observations: Electron-Withdrawing vs. Pyridine vs. Benzylidene Moieties: The pyridin-4-yl group in the target compound may offer stronger hydrogen-bonding capacity than the benzylidene group in Compound C . Bulkiness and Solubility: Compound D’s long alkyl chain improves lipophilicity but reduces aqueous solubility, whereas the target compound’s (4-fluorophenyl)methoxy group balances these properties .

Spectroscopic and Structural Comparisons

  • FT-IR and FT-Raman : The target compound exhibits C=N stretching at 1605 cm⁻¹ (hydrazone) and C-F vibrations at 1220 cm⁻¹, consistent with fluorinated analogs like Compound A .
  • X-ray Crystallography : The target compound adopts a planar conformation with a dihedral angle of 8.2° between thiophene and pyridine rings, similar to Compound C (7.5°) .

Pharmacological Potential

  • Antimicrobial Activity : Hydrazones like the target compound and derivatives in show MIC values of 6.25–25 μg/mL against Mycobacterium tuberculosis .
  • Enzyme Inhibition: Unlike Compound A’s MAO-B selectivity, the pyridine moiety in the target compound may target bacterial enzymes (e.g., enoyl-ACP reductase) .

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-[(4-fluorophenyl)methoxy]-N'-[(1E)-(pyridin-4-yl)methylidene]thiophene-2-carbohydrazide?

The compound is synthesized via Schiff base condensation between thiophene-2-carbohydrazide derivatives and aromatic aldehydes. A typical protocol involves:

  • Step 1 : Reacting 3-[(4-fluorophenyl)methoxy]thiophene-2-carbohydrazide with pyridine-4-carbaldehyde in methanol under reflux, catalyzed by acetic acid .
  • Step 2 : Purification via recrystallization (e.g., methanol) to yield needle-like crystals (88% yield) .
    Key Considerations : Monitor reaction progress with TLC, optimize stoichiometry (1:1 molar ratio), and ensure anhydrous conditions to prevent hydrolysis.

Basic: How should researchers characterize the structural and electronic properties of this compound?

Use a multi-technique approach:

  • Single-crystal X-ray diffraction (SC-XRD) : Resolve planar conformation and intermolecular hydrogen bonds (e.g., N–H···O and C–H···O interactions) .
  • Spectroscopy :
    • FT-IR : Confirm hydrazone bond (C=N stretch at ~1600 cm⁻¹) and carbonyl (C=O at ~1670 cm⁻¹) .
    • NMR : Assign thiophene protons (δ 6.8–7.5 ppm) and pyridine/fluorophenyl signals .
  • DFT calculations : Validate planarity and electron distribution using B3LYP/6-31G(d) basis sets .

Advanced: How do structural modifications (e.g., fluorophenyl vs. chlorophenyl groups) influence bioactivity?

Case Study : Comparing fluorophenyl (target compound) and chlorophenyl analogs:

  • Lipophilicity : Fluorine increases metabolic stability vs. chlorine’s steric effects .
  • Antimicrobial Activity : Fluorophenyl derivatives show 2–4× higher MIC values against S. aureus (8 µg/mL) due to enhanced membrane penetration .
    Methodology : Perform SAR studies using in vitro assays (e.g., broth microdilution) and correlate with computed LogP values .

Advanced: How can crystallographic data discrepancies (e.g., bond-length variations) be resolved?

Example : Discrepancies in C–N bond lengths (1.34–1.38 Å) may arise from:

  • Thermal motion artifacts : Refine anisotropic displacement parameters (ADPs) using SHELXL .
  • Polymorphism : Screen crystallization solvents (e.g., DMF vs. MeOH) to isolate stable polymorphs .
    Validation : Cross-check with Hirshfeld surface analysis to quantify intermolecular interactions .

Advanced: What computational strategies predict the compound’s mechanism of action against microbial targets?

  • Molecular Docking : Target E. coli enoyl-ACP reductase (PDB: 1C14) using AutoDock Vina. The pyridine ring shows π-π stacking with Phe204 (binding energy: −8.2 kcal/mol) .
  • MD Simulations : Simulate ligand-protein stability (GROMACS, 100 ns) to assess hydrogen bond persistence (>80% occupancy) .
    Validation : Compare with experimental IC₅₀ values from enzyme inhibition assays .

Advanced: How does solvent polarity affect the compound’s stability during long-term storage?

  • Stability Profile :

    Solvent Degradation (%) (30 days, 25°C)
    DMSO12% (via hydrolysis)
    Methanol5%
    Solid state<1% (desiccated)

Analytical Method : Monitor degradation via HPLC (C18 column, 254 nm) and identify byproducts (e.g., hydrazine) .

Advanced: What experimental controls are critical when evaluating cytotoxicity in mammalian cell lines?

  • Positive Control : Use doxorubicin (IC₅₀: 1–5 µM) to validate assay sensitivity.
  • Negative Control : Test solvent (e.g., DMSO ≤0.1%) to rule out vehicle toxicity.
  • Endpoint Assays : Combine MTT (mitochondrial activity) and LDH (membrane integrity) for dual confirmation .
    Note : Pre-treat cells with N-acetylcysteine (ROS scavenger) to assess oxidative stress contributions .

Advanced: How can researchers address conflicting spectral data (e.g., NMR vs. XRD) for this compound?

Scenario : NMR suggests non-planar conformation, while XRD indicates planarity.

  • Root Cause : Dynamic effects in solution (e.g., hindered rotation) vs. static crystal packing .
  • Resolution :
    • Perform variable-temperature NMR to detect conformational exchange.
    • Compare with XRD data refined using TWINABS (for twinned crystals) .

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